molecular formula C17H14O5 B4887451 methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B4887451
M. Wt: 298.29 g/mol
InChI Key: WIDGAUSBXFPRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a chemical compound with the molecular formula C16H12O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the esterification of 6-oxo-6H-benzo[c]chromen-3-ol with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of esterification and purification through recrystallization or chromatography would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
  • Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
  • Benzyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Uniqueness

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10(16(18)20-2)21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGAUSBXFPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.